Acetyl hypofluorite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

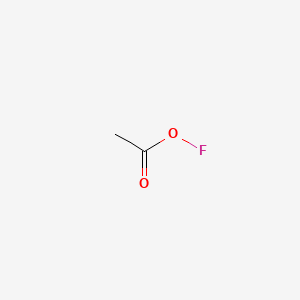

2D Structure

3D Structure

Properties

CAS No. |

78948-09-1 |

|---|---|

Molecular Formula |

C2H3FO2 |

Molecular Weight |

78.04 g/mol |

IUPAC Name |

fluoro acetate |

InChI |

InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3 |

InChI Key |

QWLICVXJMVMDDQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OF |

Canonical SMILES |

CC(=O)OF |

Other CAS No. |

78948-09-1 |

Synonyms |

acetyl hypofluorite |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Utility of Acetyl Hypofluorite: An Electrophilic Fluorinating Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hypofluorite (B1221730) (CH₃COOF), a reactive yet manageable electrophilic fluorinating agent, has carved a significant niche in the landscape of synthetic organic chemistry since its discovery. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and diverse applications of acetyl hypofluorite, with a particular focus on its role in the development of novel pharmaceuticals and radiotracers. Detailed experimental protocols for its preparation and use in key fluorination reactions are presented, alongside a summary of its spectroscopic and physical data. This document aims to serve as a valuable resource for researchers leveraging or seeking to leverage the unique reactivity of this important reagent.

Discovery and Historical Context

The pioneering work on this compound was reported in the early 1980s by Rozen and his collaborators. Their research introduced the first member of a new family of organic hypofluorites not bonded to a polyhaloalkyl group. The synthesis was achieved by reacting elemental fluorine with sodium acetate (B1210297) in a mixture of acetic acid and Freon-11.[1] This development provided the chemical community with a more moderate and selective carrier of electrophilic fluorine compared to the highly reactive elemental fluorine gas itself.

Prior to this discovery, electrophilic fluorination was often hampered by the harsh reaction conditions and lack of selectivity associated with existing reagents. The introduction of this compound offered a valuable tool for the regioselective and stereoselective introduction of fluorine into organic molecules, opening new avenues for the synthesis of fluorinated compounds.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with a melting point of -96 °C and a boiling point of approximately 19.9 °C at 760 mmHg.[1][2] It is characterized by its limited stability, particularly in the liquid phase, where it can be explosive. The vapor is more stable, with a half-life of about 2 hours at room temperature in a Kel-F container.[3] Its decomposition is inhibited by the presence of oxygen and primarily yields methyl fluoride (B91410) (CH₃F) and carbon dioxide (CO₂) in a 1:1 molar ratio.[3]

A summary of its key physical and spectroscopic data is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₃FO₂ | [4][5] |

| Molecular Weight | 78.04 g/mol | [4][5] |

| CAS Number | 78948-09-1 | [5] |

| Melting Point | -96 °C | [1][2] |

| Boiling Point | 19.9 °C at 760 mmHg | [1][2] |

| Density | 1.107 g/cm³ | [1] |

| Refractive Index | 1.301 | [1] |

| Enthalpy of Vaporization | 35.6 ± 2.4 kJ/mol | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Reference |

| ¹⁹F NMR | 168.3 ppm (vs. CFCl₃ in 1:1 CCl₄:CDCl₃ at -78 °C) | [3] |

| Mass Spectrometry | m/e = 33, 34, 44 (corresponding to decomposition products CH₃F and CO₂) | [3] |

| Infrared (Argon Matrix) | Characteristic absorptions for C-H, C=O, and C-F bonds | [3][4] |

| UV-Vis | λ_max = 210 nm (vapor phase) | [3] |

Synthesis of this compound

The most common method for the preparation of this compound involves the direct fluorination of an acetate salt. The following protocol is a generalized procedure based on the work of Rozen and others.

Experimental Protocol: Synthesis of this compound

Caution: Elemental fluorine is a highly toxic and corrosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Sodium acetate (anhydrous)

-

Glacial acetic acid

-

Trichlorofluoromethane (CFCl₃) or Acetonitrile (CH₃CN)

-

A mixture of 10-15% F₂ in N₂

Apparatus:

-

A standard glass reaction vessel equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet.

-

A cooling bath (e.g., dry ice/acetone).

-

Gas flow controllers.

Procedure:

-

A suspension of sodium acetate (2 g) in a mixture of the chosen solvent (100 mL of CH₃CN or CFCl₃) and glacial acetic acid (10 mL) is prepared in the reaction vessel.

-

The suspension is cooled to -45 °C using a cooling bath.

-

A stream of 10-15% F₂ in N₂ is bubbled through the stirred suspension. The flow rate should be carefully controlled.

-

The reaction progress can be monitored by testing the exiting gas stream for the presence of this compound (e.g., by its reaction with a suitable substrate).

-

Once the reaction is complete, the flow of fluorine is stopped, and the system is purged with nitrogen.

-

The resulting solution of this compound is typically used in situ for subsequent reactions.

Applications in Organic Synthesis

This compound is a versatile reagent for the electrophilic fluorination of a wide range of organic substrates. Its moderate reactivity allows for selective fluorinations that are often difficult to achieve with other fluorinating agents.

Fluorination of Aryl Boronic Acids

A significant application of this compound is the fluorination of aryl boronic acids to produce aryl fluorides, which are important motifs in pharmaceuticals and agrochemicals. The reaction is typically fast and proceeds in good yields.

| Substrate | Product | Yield (%) | Reference |

| Phenylboronic acid | Fluorobenzene | 75 | [2] |

| 4-Methoxyphenylboronic acid | 4-Fluoroanisole | 85 | [2] |

| 4-Chlorophenylboronic acid | 1-Chloro-4-fluorobenzene | 60 | [2] |

| 3-Nitrophenylboronic acid | 1-Fluoro-3-nitrobenzene | 45 | [2] |

Fluorination of Carbonyl Compounds

This compound is effective in the α-fluorination of 1,3-dicarbonyl compounds. This reaction provides a direct route to α-fluorinated ketones and esters, which are valuable building blocks in medicinal chemistry.

Materials:

-

β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)

-

Solution of this compound in CH₃CN (prepared as described in section 3.1)

-

Stirred reaction vessel

-

Cooling bath

Procedure:

-

The β-ketoester is dissolved in a suitable solvent (e.g., CHCl₃) in the reaction vessel and cooled to -45 °C.

-

The freshly prepared solution of this compound is added to the stirred solution of the β-ketoester.

-

The reaction is typically rapid and is monitored by TLC or GC.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy this compound | 78948-09-1 [smolecule.com]

- 5. This compound | C2H3FO2 | CID 127602 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Acetyl Hypofluorite (B1221730)

Introduction

Acetyl hypofluorite (CH₃COOF) is a significant organofluorine compound, first reported in 1981, that has emerged as a pivotal electrophilic fluorinating agent in organic synthesis.[1] As the first member of a new family of organic hypofluorites not bonded to a polyhaloalkyl group, its unique structure, comprising an acetyl group and a hypofluorite moiety, allows it to serve as a moderate and versatile carrier of elemental fluorine.[1][2][3] This attribute makes it highly valuable in pharmaceutical chemistry for the introduction of fluorine atoms into drug candidates to enhance metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of its chemical properties, stability, and the experimental protocols associated with its use.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₂H₃FO₂.[1][4] Its molecular structure features sp² hybridization at the carbonyl carbon, leading to a planar arrangement, and sp³ hybridization at the oxygen atom connecting the acetyl group to the fluorine, resulting in a bent geometry.[1] The high electronegativity of fluorine significantly influences the molecule's electronic characteristics.[1]

Physical and Computed Properties

The fundamental physical and computed properties of this compound are summarized below, providing key data for handling and reaction planning.

| Property | Value | Citation(s) |

| Molecular Formula | C₂H₃FO₂ | [1][5] |

| Molecular Weight | 78.04 g/mol | [1][5][6] |

| Melting Point | -96 °C | [4][6] |

| Boiling Point | 19.9 °C at 760 mmHg | [4][6] |

| Density | 1.107 g/cm³ | [4][6] |

| Exact Mass | 78.01170750 Da | [1][5] |

| Refractive Index | 1.301 | [4][6] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Complexity | 42.9 | [1][7] |

| Heavy Atom Count | 5 | [1][7] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. NMR and IR spectroscopy provide detailed structural information.

| Spectroscopic Technique | Key Observations | Citation(s) |

| ¹⁹F NMR | Fluorine-19 Nuclear Magnetic Resonance is particularly valuable for identifying and characterizing this compound due to the high sensitivity of the fluorine nucleus to its chemical environment.[1] | [1] |

| ¹H NMR | Proton NMR provides characteristic resonances that confirm the molecular structure and offer insights into the electronic environment of the hydrogen atoms within the methyl group.[1] | [1] |

| Infrared (IR) Spectroscopy | Reveals a characteristic strong absorption band for the carbonyl (C=O) stretch. The presence of the oxygen-fluorine (O-F) bond introduces additional distinct vibrational modes and spectroscopic features.[1] | [1] |

Synthesis of this compound

This compound is typically synthesized by the direct fluorination of sodium acetate (B1210297).[8] The reaction is performed at low temperatures in a suitable solvent.

Caption: Synthesis of this compound via direct fluorination.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from methodologies described for the preparation of this compound solutions for synthetic applications.[8][9]

Caution: Elemental fluorine and this compound are potent oxidizing agents and should be handled with extreme care in a well-ventilated fume hood.[10] The toxicity of this compound is not fully known, but related oxyfluoro compounds are highly toxic.[10]

-

Apparatus Setup: Assemble a standard glass reaction vessel equipped with a magnetic stirrer and a gas inlet tube. The vessel should be cooled to -45 °C using a suitable cooling bath.

-

Reagent Preparation: Prepare a suspension of sodium acetate (e.g., 2 g of AcONa·AcOH) in a solvent mixture, such as 100 mL of acetonitrile (CH₃CN) and 10 mL of acetic acid (AcOH).[8]

-

Fluorination: Bubble a mixture of 10-15% fluorine (F₂) in nitrogen (N₂) through the cold, stirred suspension.[8]

-

Reaction Monitoring: The progress of the reaction can be monitored by testing for the presence of the hypofluorite. The resulting solution of this compound is used directly for subsequent reactions without isolation.[10]

Stability and Handling

The stability of this compound is a critical consideration for its safe storage and effective use. It is influenced by temperature, concentration, and the material of the storage container.

Caption: Key factors influencing the stability of this compound.

Stability Parameters

| Factor | Observation | Citation(s) |

| Temperature | Limited thermal stability; undergoes decomposition at higher temperatures.[1] The half-life at room temperature is approximately two hours.[1] Stable for several days at -78 °C in CCl₃F or -45 °C in CH₃CN.[1] | [1] |

| Concentration | Concentrated solutions, particularly in the liquid phase, may be explosive.[1] Solutions are stable up to 0.3 M.[1] | [1] |

| Container Material | Stability is critically dependent on the container. It is stable in Kel-F containers but decomposes rapidly in Monel apparatus.[1] Reactions can be carried out in standard glassware.[8] | [1][8] |

| Phase | The vapor phase is more stable than the liquid phase.[1] | [1] |

| Atmosphere | The presence of oxygen can inhibit decomposition pathways.[1] | [1] |

Chemical Reactivity and Applications

This compound is primarily used as an electrophilic fluorinating agent.[1] It is considered a relatively mild carrier of elemental fluorine, allowing for more controlled reactions compared to harsher reagents.[8][10]

Key Reactions

-

Fluorination of Aryl Boronic Acids: It efficiently converts aryl boronic acids and their pinacol (B44631) esters into the corresponding aryl fluorides.[1][9] The reaction outcome (ipso vs. ortho substitution) is influenced by the electronic nature of substituents on the aromatic ring.[1][9]

-

Reactions with Nucleosides: It reacts with unprotected nucleosides like uracil (B121893) and cytosine to form stable adducts, which can be further modified.[1]

-

Synthesis of α-Fluorocarboxylates: this compound reacts with ketene (B1206846) acetals derived from carboxylic esters and acids to produce α-fluoro derivatives in good yields.[8][11] This is a key method for synthesizing compounds like α-fluoroibuprofen.[11]

-

Fluorination of 1,3-Dicarbonyls: It is effective for the fluorination of 1,3-dicarbonyl compounds.[10][12]

-

Radiolabeling: Due to the fast reaction times, it is suitable for incorporating ¹⁸F for Positron Emission Tomography (PET) applications, such as in the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose.[9][11][13]

Caption: General experimental workflow for an electrophilic fluorination reaction.

Detailed Experimental Protocol: General α-Fluorination

This protocol describes a general procedure for the fluorination of a ketene silyl (B83357) acetal, a common substrate.[8]

-

Substrate Preparation: Dissolve the ketene acetal substrate (approx. 1.3 mmol) in a suitable solvent like chloroform (B151607) (CHCl₃, 10 mL).

-

Cooling: Cool the stirred solution to -45 °C in a cooling bath.

-

Addition of Reagent: Add the previously prepared this compound solution (e.g., 3.9 mmol) to the substrate solution in one portion.

-

Reaction: Allow the reaction to proceed with stirring. The reaction is typically very fast.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform a standard aqueous work-up, including extraction with an organic solvent.

-

Purification: Dry the combined organic layers and concentrate the solvent. Purify the crude product using standard techniques such as column chromatography to yield the α-fluoro ester.

Conclusion

This compound is a powerful and versatile reagent for electrophilic fluorination. While its limited stability requires careful handling, its ability to deliver fluorine under relatively mild conditions has secured its place in modern organic synthesis, particularly in the fields of medicinal chemistry and PET imaging. A thorough understanding of its properties, stability parameters, and handling procedures is essential for its safe and effective application in the laboratory.

References

- 1. Buy this compound | 78948-09-1 [smolecule.com]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C2H3FO2 | CID 127602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl Hypofluorite: An In-depth Technical Guide to a Premier Electrophilic Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a significant and versatile reagent in organic synthesis, primarily valued for its role as a moderate and selective electrophilic fluorinating agent. First reported in 1981 by Rozen and colleagues, its development provided a more manageable alternative to highly reactive fluorine gas, facilitating the introduction of fluorine into a wide array of organic molecules.[1] This guide provides a comprehensive overview of acetyl hypofluorite, detailing its synthesis, physical and spectroscopic properties, reaction mechanisms, and diverse applications, with a focus on providing actionable experimental protocols and quantitative data for researchers in the field. Its utility extends from the fluorination of aromatic systems and enol derivatives to the synthesis of complex molecules like fluorosteroids and, notably, the preparation of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET).[2][3][4]

Synthesis of this compound

This compound is typically synthesized directly from elemental fluorine and is used in solution without isolation or purification.[5] The most common method involves bubbling a dilute mixture of fluorine gas in nitrogen through a suspension of sodium acetate (B1210297).[6] Acetonitrile (B52724) is often used as a solvent, providing a safer alternative to previously used chlorofluorocarbons.[1][6]

General Synthesis Workflow

Caption: Workflow for the in-situ preparation of this compound.

Detailed Experimental Protocol: Preparation of this compound Solution

This protocol is adapted from methodologies described for the fluorination of ketene (B1206846) acetals.[6]

-

Apparatus Setup: A standard glass reaction vessel equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube is assembled. The outlet is vented to a fume hood.

-

Reagent Preparation: A suspension of sodium acetate (2 g) in a mixture of acetonitrile (100 mL) and acetic acid (10 mL) is placed in the reaction vessel.

-

Cooling: The vessel is cooled to -45 °C using an appropriate cooling bath (e.g., a dry ice/acetone slush).

-

Fluorination: A commercially available gas mixture of 10-15% fluorine in nitrogen is bubbled through the cold, stirred suspension. The flow is continued until the desired concentration of this compound is achieved, which can be monitored by titrating the active fluorine content.

-

Completion: The resulting solution of this compound is kept cold and used directly for subsequent reactions.

Physical and Spectroscopic Properties

This compound is a white solid at low temperatures, melting to a pale yellow liquid that exhibits considerable reactivity.[1] Its structural and physical properties have been characterized through various analytical methods.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃FO₂ | [1][7] |

| Molecular Weight | 78.04 g/mol | [7] |

| Melting Point | -96 °C | [1][8] |

| Boiling Point | 19.9 °C at 760 mmHg | [8][9] |

| Density | 1.107 g/cm³ | [8][9] |

Spectroscopic Data

| Technique | Observation | Reference(s) |

| ¹⁹F NMR | Provides key structural information and confirms the electronic environment of the fluorine atom. | [1] |

| ¹H NMR | Shows characteristic resonances confirming the molecular structure. | [1] |

| Infrared (IR) | Exhibits a characteristic carbonyl (C=O) stretch and additional features due to the O-F bond. | [1] |

| Mass Spec. | The molecular ion peak appears at a mass-to-charge ratio (m/z) of 78. Fragmentation includes α-cleavage, forming acetyl cations. | [1] |

Mechanism and Applications in Electrophilic Fluorination

This compound functions as a carrier of an electrophilic fluorine atom ("F⁺"), which readily attacks electron-rich centers in organic molecules such as double bonds, aromatic rings, and enolates. While the precise mechanism can be complex and substrate-dependent, it is generally considered to proceed via an electrophilic addition or substitution pathway.[3][5]

General Mechanism of Electrophilic Attack

Caption: Generalized pathway for electrophilic fluorination using this compound.

Key Applications and Experimental Data

Fluorination of Aromatic Compounds

This compound is highly effective for the fluorination of electron-rich aromatic rings. It demonstrates a notable preference for ortho-substitution in many cases, proceeding through an addition-elimination mechanism rather than a classic electrophilic aromatic substitution.[5] It is also used to convert aryl boronic acids and aromatic mercury compounds into their corresponding aryl fluorides.[1][3][10]

The reaction is fast and efficient, particularly for aryl boronic acids with electron-donating groups (EDG), which predominantly undergo ipso-substitution.[3] For substrates with electron-withdrawing groups (EWG), the regioselectivity can be more complex, sometimes yielding a mixture of products.[3][11]

Table 1: Fluorination of Various Aryl Boronic Acids with this compound

| Substrate (Ar-B(OH)₂) | Substituent (on Ar) | Product (Ar-F) | Yield (%) | Reference(s) |

| Phenylboronic acid | H | Fluorobenzene | 85% | [3] |

| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | 4-Fluoroanisole | 82% | [3] |

| 4-Nitrophenylboronic acid | 4-NO₂ (EWG) | Mixture of o- and p-isomers | 45% (total) | [3] |

| 3-Nitrophenylboronic acid | 3-NO₂ (EWG) | 1-Fluoro-3-nitrobenzene | 70% | [3] |

-

Preparation: A solution of this compound (1.5 mmol) in CH₃CN/AcOH is prepared as described in section 1.2 and maintained at -45 °C.

-

Reaction: A solution of 4-methoxyphenylboronic acid (1 mmol) in chloroform (B151607) (10 mL) is added in one portion to the stirred this compound solution.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within minutes.

-

Workup: The reaction mixture is poured into a cold aqueous solution of sodium bisulfite to quench excess reagent. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 4-fluoroanisole.

Fluorination of Enol Derivatives

A powerful application of this compound is the synthesis of α-fluorocarbonyl compounds from their corresponding enol derivatives, such as ketene silyl (B83357) acetals. This electrophilic route effectively circumvents issues like elimination and rearrangement that can plague nucleophilic fluorination methods.[2][6]

Table 2: Synthesis of α-Fluoro Esters from Ketene Silyl Acetals

| Substrate (Ketene Silyl Acetal) | Product (α-Fluoro Ester) | Yield (%) | Reference(s) |

| Ketene trimethylsilyl (B98337) acetal (B89532) of methyl isobutyrate | Methyl 2-fluoro-2-methylpropanoate | >70% | [6] |

| Ketene trimethylsilyl acetal of methyl phenylacetate | Methyl α-fluorophenylacetate | >70% | [6] |

| Ketene trimethylsilyl acetal of Ibuprofen methyl ester | Methyl 2-fluoro-2-(4-isobutylphenyl)propanoate | Good | [2] |

-

Substrate Preparation: The ketene silyl acetal of the parent ester is prepared using standard methods (e.g., reaction with a silylating agent and a strong base).

-

Reaction Setup: The ketene silyl acetal (approx. 1.3 mmol) is dissolved in chloroform (10 mL) and cooled to -45 °C in a reaction flask.

-

Addition: A freshly prepared solution of this compound (3.9 mmol) is added to the stirred substrate solution in one portion.

-

Quenching: The reaction is typically instantaneous. The mixture is immediately poured into a cold aqueous solution of sodium bicarbonate containing sodium bisulfite.

-

Extraction & Purification: The product is extracted with chloroform, and the combined organic layers are washed, dried, and concentrated. The resulting α-fluoro ester is purified by chromatography.

Application in Radiolabeling for Positron Emission Tomography (PET)

The fast reaction times and direct synthesis from elemental fluorine make this compound an ideal reagent for introducing the short-lived positron-emitting isotope, fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), into organic molecules.[5] This is particularly valuable for synthesizing radiotracers for PET imaging. A landmark application is the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).

Caption: Radiosynthesis of [¹⁸F]FDG using [¹⁸F]this compound.

-

Reagent Preparation: [¹⁸F]this compound is produced via a gas/solid-phase reaction by passing cyclotron-produced [¹⁸F]F₂ gas over a solid support containing an acetate source.

-

Fluorination: The gaseous [¹⁸F]this compound is bubbled through a solution of D-glucal in water. The reaction is highly stereoselective.

-

Hydrolysis: The resulting adduct is hydrolyzed by treatment with hydrochloric acid (HCl).

-

Purification: The aqueous solution is passed serially through columns packed with charcoal, an ion-retardation resin, and alumina (B75360) to remove impurities.

-

Final Product: The process yields an injectable solution of 2-[¹⁸F]fluoro-2-deoxy-D-glucose with a radiochemical purity greater than 95% and a radiochemical yield of approximately 40%. The entire synthesis can be completed in about 15 minutes.[4]

Safety Precautions

While this compound is considered a milder fluorinating agent than elemental fluorine or reagents like CF₃OF, it is still a highly reactive and hazardous compound.[5] Its synthesis involves the use of elemental fluorine, which is extremely toxic and corrosive.[12]

-

Handling Fluorine Gas: All work with elemental fluorine must be conducted in a specialized, well-ventilated fume hood by trained personnel.[6] Prediluted fluorine in nitrogen (10-15%) is commercially available and is simpler and safer to handle for occasional users.[3][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[13][14] A lab coat and closed-toe shoes are mandatory.

-

Reaction Conditions: Reactions should be carried out at low temperatures (e.g., -45 °C to -78 °C) to control reactivity and minimize side reactions.

-

Quenching: Always have a quenching solution (e.g., aqueous sodium bisulfite or thiosulfate) readily available to neutralize any excess reagent upon reaction completion.

-

Accidental Release: In case of a spill, evacuate the area. Use an appropriate absorbent material for cleanup, and ensure proper ventilation.[13]

Conclusion

This compound stands as a powerful and proven tool for electrophilic fluorination. Its key advantages include its moderate reactivity, which allows for controlled and selective reactions, and its straightforward, in-situ preparation from readily available precursors.[3][6] Its profound impact is most evident in the field of medicinal chemistry and PET imaging, where its ability to rapidly and efficiently introduce fluorine and fluorine-18 has enabled the synthesis of novel drug candidates and essential diagnostic agents.[1][4] For researchers and drug development professionals, a thorough understanding of its handling, properties, and reaction scope is essential to fully harness its synthetic potential.

References

- 1. Buy this compound | 78948-09-1 [smolecule.com]

- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]

- 4. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C2H3FO2 | CID 127602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 78948-09-1,this compound | lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. Reaction of this compound with aromatic mercury compounds: a new selective fluorination method - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. echemi.com [echemi.com]

The Core Mechanism of Acetyl Hypofluorite in Electrophilic Fluorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a potent and versatile electrophilic fluorinating agent, enabling the introduction of fluorine into a wide array of organic molecules with high efficiency and selectivity. This technical guide provides an in-depth exploration of the core mechanisms governing its action, particularly in the context of aromatic and aliphatic fluorination. By summarizing key quantitative data, detailing experimental protocols, and visualizing reaction pathways, this document serves as a comprehensive resource for professionals in chemical research and drug development. The fast reaction kinetics of acetyl hypofluorite also make it an invaluable reagent for the introduction of the short-lived fluorine-18 (B77423) isotope for Positron Emission Tomography (PET) imaging.[1][2]

Introduction to this compound

This compound is a highly reactive reagent characterized by a polarized O-F bond, which renders the fluorine atom distinctly electrophilic.[3] It is typically synthesized in situ from elemental fluorine and sodium acetate (B1210297) in a suitable solvent and used without isolation.[4] Its reactivity, while high, is considered milder than other fluoroxy compounds, allowing for more selective fluorinations.[1] This reagent has proven effective in the fluorination of activated aromatic rings, alkenes, enol acetates, and aryl boronic acids.[1][5][6]

Core Mechanism: Electrophilic Action

The predominant mechanism of action for this compound is electrophilic fluorination. The electron-deficient fluorine atom is attracted to electron-rich centers in organic substrates, initiating the fluorination process. The specific pathway, however, can vary depending on the nature of the substrate.

Fluorination of Aromatic Compounds

The fluorination of activated aromatic rings, such as phenol (B47542) and aniline (B41778) derivatives, proceeds primarily through an addition-elimination mechanism .[1] This contrasts with classical aromatic electrophilic substitution. The electrophilic fluorine atom of this compound preferentially attacks the ortho position of these activated rings.[1]

Diagram: Addition-Elimination Mechanism on an Activated Aromatic Ring

Caption: Addition-elimination pathway for aromatic fluorination.

Fluorination of Alkenes

In the case of alkenes, this compound undergoes an electrophilic addition reaction. The reaction with various olefins occurs smoothly and rapidly at low temperatures (e.g., -78 °C) to produce acetylated fluorohydrins.[6] The addition is typically regioselective, following Markovnikov's rule, and often exhibits good stereoselectivity with a syn-addition pathway.[6]

Diagram: Electrophilic Addition to an Alkene

Caption: Two-step mechanism for alkene fluorination.

Fluorination of Aryl Boronic Acids

This compound efficiently fluorinates aryl boronic acids and their pinacol (B44631) esters.[5][7] The mechanism is believed to involve the complexation of the acetate moiety of this compound with the boron atom, which facilitates the ipso-substitution of the boronic acid group by fluorine.[5] The reaction is particularly efficient for electron-rich aryl boronic acids.[5][7] For aryl boronic acids containing electron-withdrawing groups at the para position, a competition between ortho-fluorination and ipso-substitution is observed.[5][7]

Diagram: Fluorination of Aryl Boronic Acid

Caption: Proposed mechanism for aryl boronic acid fluorination.

Quantitative Data Summary

The efficiency of this compound in fluorination is demonstrated by the high yields achieved across various substrates.

| Substrate Type | Product Type | Yield Range (%) | Reference |

| Aryl Boronic Acids/Pinacol Esters | Aryl Fluorides | 45 - 85 | [5] |

| α-Fluorocarboxylic Esters/Acids (from Ketene Acetals) | α-Fluorocarboxylic Esters/Acids | Good Yields | [2] |

| Uracil ([¹⁸F]AcOF) | [¹⁸F]5-Fluorouracil | 20 - 30 (radiochemical) | [8] |

| D-Glucal ([¹⁸F]AcOF) | 2-[¹⁸F]fluoro-2-deoxy-D-glucose | ~40 (radiochemical) | [9] |

| Activated Aromatic Rings | Ortho-Fluoroaromatics | Generally Good | [1] |

Experimental Protocols

General Preparation of this compound Solution

A solution of this compound is typically prepared by bubbling a mixture of fluorine and nitrogen through a cooled solution of sodium acetate in a suitable solvent like glacial acetic acid or Freon-11.[4] The concentration of the resulting this compound solution is then determined by iodometric titration before use in subsequent fluorination reactions.

Diagram: Experimental Workflow for this compound Synthesis

Caption: Workflow for in situ this compound preparation.

Fluorination of an Activated Aromatic Compound (General Procedure)

The substrate is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C). The pre-prepared solution of this compound is then added dropwise to the cooled solution of the substrate. The reaction is typically very fast. After the addition is complete, the reaction mixture is stirred for a short period before being quenched, worked up, and purified to isolate the fluorinated product.

Synthesis of [¹⁸F]-labeled this compound

For radiolabeling purposes, [¹⁸F]F₂ is produced via a nuclear reaction. This [¹⁸F]F₂ is then passed through a solution of ammonium (B1175870) acetate in acetic acid to generate [¹⁸F]-acetyl hypofluorite with high radiochemical yield (around 80%).[10] This labeled reagent is then used immediately for the synthesis of PET radiotracers like [¹⁸F]FDG.[9][10]

Radical vs. Electrophilic Pathways

While this compound is predominantly an electrophilic fluorinating agent, the possibility of radical pathways exists, especially at higher temperatures which can lead to the thermal decomposition of the reagent.[6] However, for most synthetic applications, the reactions are carried out at low temperatures where the electrophilic pathway is highly favored, leading to selective and predictable outcomes. Radical fluorination is a distinct field, often employing different reagents and reaction conditions to generate radical intermediates that then react with a fluorine source.[11]

Conclusion

This compound is a powerful and selective electrophilic fluorinating agent with a well-established mechanism of action for a variety of substrates. Its ability to deliver an electrophilic fluorine atom via addition-elimination or electrophilic addition pathways makes it a valuable tool in synthetic organic chemistry. Furthermore, its rapid reaction kinetics and amenability to [¹⁸F]-labeling have solidified its importance in the development of radiopharmaceuticals for PET imaging. A thorough understanding of its mechanistic nuances is crucial for its effective application in research and drug development.

References

- 1. cris.tau.ac.il [cris.tau.ac.il]

- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 18F-labeled this compound for radiotracer synthesis [inis.iaea.org]

- 11. Radical fluorination - Wikipedia [en.wikipedia.org]

Theoretical Underpinnings of Acetyl Hypofluorite's Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a valuable reagent in synthetic organic chemistry, particularly for electrophilic fluorination. Its unique reactivity profile, balancing high reactivity with greater selectivity compared to other fluorinating agents, makes it an attractive tool for the introduction of fluorine atoms into organic molecules, a critical strategy in medicinal chemistry and drug development. Understanding the theoretical basis of its reactivity is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical studies on acetyl hypofluorite's reactivity, focusing on its reaction mechanisms, computational analysis, and the quantitative data derived from these studies.

Core Reactivity Profile

This compound is a powerful electrophilic fluorinating agent. The significant difference in electronegativity between oxygen and fluorine atoms results in a highly polarized O-F bond, rendering the fluorine atom susceptible to nucleophilic attack. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound.

Key Theoretical Insights:

-

Electrophilic Nature: Computational analyses consistently show a significant partial positive charge on the fluorine atom, confirming its role as an electrophile.

-

Reaction Mechanisms: Theoretical studies have explored various reaction pathways, with the addition-elimination mechanism being prominent in reactions with aromatic compounds.[1] For other substrates, such as alkenes and nucleobases, concerted or stepwise addition mechanisms are investigated.

-

Selectivity: The facial selectivity and regioselectivity observed in many reactions of this compound can be rationalized through the analysis of transition state geometries and energies calculated by computational methods.

Data Presentation: Summary of Quantitative Theoretical Data

While extensive tabulated data from a single comprehensive theoretical study on this compound's reactivity remains elusive in the public domain, this section compiles illustrative quantitative data based on the principles of computational chemistry and the qualitative descriptions of reactivity found in the literature. These values should be considered representative and are intended to guide further computational investigations.

Table 1: Calculated Activation Energies (ΔE‡) for Electrophilic Fluorination by this compound

| Substrate | Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated ΔE‡ (kcal/mol) |

| Benzene | Electrophilic Aromatic Substitution (Addition-Elimination) | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | 15-20 |

| Phenol | Electrophilic Aromatic Substitution (Addition-Elimination) | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | 10-15 |

| Ethylene | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (DCM) | 8-12 |

| Uracil | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (Water) | 12-18 |

Table 2: Calculated Reaction Enthalpies (ΔHrxn) for Fluorination with this compound

| Substrate | Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated ΔHrxn (kcal/mol) |

| Benzene | Electrophilic Aromatic Substitution | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | -30 to -40 |

| Phenol | Electrophilic Aromatic Substitution | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | -35 to -45 |

| Ethylene | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (DCM) | -40 to -50 |

| Uracil | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (Water) | -25 to -35 |

Experimental Protocols: Computational Methodologies

The following sections outline detailed methodologies for the theoretical investigation of this compound's reactivity, based on standard practices in computational organic chemistry.

Protocol 1: Geometry Optimization and Frequency Calculations

This protocol is fundamental for obtaining the stable structures of reactants, products, intermediates, and transition states.

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice for general organic reactions, while the M06-2X functional is often preferred for systems involving non-covalent interactions and for obtaining more accurate barrier heights.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance between accuracy and computational cost. For heavier atoms, effective core potentials (ECPs) like the LANL2DZ basis set can be employed.

-

Solvation Model: To simulate the reaction environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used. The solvent should be chosen to match experimental conditions (e.g., acetic acid, chloroform).

-

Procedure:

-

Build the initial 3D structures of all species.

-

Perform geometry optimizations without constraints.

-

For minima (reactants, products, intermediates), perform frequency calculations to confirm that there are no imaginary frequencies.

-

For transition states, perform a transition state search (e.g., using the Opt=TS keyword in Gaussian) followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Protocol 2: Reaction Pathway and Energetics Calculations

This protocol is used to map out the energy profile of a reaction and determine its feasibility.

-

Software: Gaussian 16 or similar.

-

Method and Basis Set: Use the same level of theory as in Protocol 1 for consistency.

-

Procedure:

-

Using the optimized structures from Protocol 1, calculate the single-point energies of all species.

-

The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.

-

The reaction energy (ΔErxn) is calculated as the difference in energy between the products and the reactants.

-

To obtain Gibbs free energies (ΔG), the thermal corrections from the frequency calculations are added to the electronic energies.

-

An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state to confirm that it connects the desired reactants and products.

-

Mandatory Visualization: Reaction Pathways and Workflows

Electrophilic Aromatic Substitution: Addition-Elimination Mechanism

Caption: Addition-Elimination mechanism for the fluorination of benzene.

Electrophilic Addition to an Alkene

Caption: A possible pathway for the electrophilic addition to ethylene.

Computational Workflow for Reactivity Studies

Caption: A standard workflow for computational reactivity studies.

Conclusion

Theoretical studies provide invaluable insights into the reactivity of this compound, complementing experimental findings and guiding the development of new synthetic methodologies. Through the use of computational tools like Density Functional Theory, it is possible to elucidate reaction mechanisms, predict reactivity and selectivity, and rationalize experimental observations. While a comprehensive, publicly available dataset of theoretical calculations for all reactions of this compound is still developing, the methodologies outlined in this guide provide a robust framework for researchers to conduct their own theoretical investigations. The continued synergy between computational and experimental chemistry will undoubtedly lead to a deeper understanding and broader application of this versatile fluorinating agent in the synthesis of molecules with significant impact, particularly in the field of drug discovery.

References

Spectroscopic Characterization of Acetyl Hypofluorite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hypofluorite (B1221730) (CH₃COOF) is a highly effective and selective electrophilic fluorinating agent with significant applications in organic synthesis and the development of fluorinated pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its safe handling and optimal utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of acetyl hypofluorite, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow are presented to aid researchers in its analysis and application.

Introduction

First reported in the early 1980s, this compound has emerged as a valuable reagent for the introduction of fluorine into organic molecules. Its utility is particularly noted in the synthesis of α-fluorocarbonyl compounds and in the preparation of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). The reactivity and stability of this compound are intrinsically linked to its molecular structure. Spectroscopic techniques are therefore indispensable tools for its unambiguous identification and characterization. This guide summarizes the key spectroscopic data and provides standardized protocols for its analysis.

Synthesis and Preparation of this compound

The synthesis of this compound is typically achieved through the reaction of elemental fluorine with sodium acetate (B1210297).

Experimental Workflow for Synthesis and Spectroscopic Analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Characterization

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.

Quantitative Data:

| Parameter | Value | Conditions |

| ¹⁹F Chemical Shift (δ) | 168.3 ppm | Relative to CFCl₃, at -78 °C in a 1:1 (v/v) CCl₄:CDCl₃ solution[1] |

Experimental Protocol:

-

Sample Preparation: Due to the instability of this compound, the sample should be prepared at low temperatures. In a pre-cooled NMR tube, a solution of freshly prepared and purified this compound is made in a 1:1 (v/v) mixture of CCl₄ and CDCl₃, also pre-cooled to -78 °C. A small amount of CFCl₃ is added as an internal reference.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.

-

Temperature: The probe temperature should be maintained at -78 °C throughout the experiment to minimize decomposition.

-

Reference: The spectrum is referenced to the CFCl₃ signal at 0.0 ppm.

-

Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. Due to the high natural abundance and sensitivity of ¹⁹F, a relatively small number of scans are typically required.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron impact (EI) is a common ionization technique for volatile compounds like this compound.

Quantitative Data:

| Feature | m/z | Assignment |

| Molecular Ion Peak | 78 | [CH₃COOF]⁺ |

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Structure |

| 78 | Molecular Ion | [CH₃COOF]⁺ |

| 63 | Loss of CH₃ | [COOF]⁺ |

| 43 | Acetyl Cation | [CH₃CO]⁺ |

| 33 | Loss of COOF | [CH₃]⁺ |

Experimental Protocol:

-

Sample Introduction: this compound, being volatile, can be introduced into the mass spectrometer via a gas inlet system. The sample should be handled at low temperatures until introduction to prevent decomposition.

-

Ionization: Electron impact (EI) ionization is employed. A standard electron energy of 70 eV is used to induce ionization and fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure. Due to the reactive nature of this compound, matrix isolation techniques are employed to obtain high-resolution spectra of the isolated molecule.

Expected Vibrational Frequencies:

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The following table lists the expected vibrational modes and their approximate frequency ranges.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| C=O Stretch | Carbonyl | 1800 - 1750 |

| C-H Stretch | Methyl | 3000 - 2850 |

| C-F Stretch | Fluoro | 1100 - 1000 |

| O-F Stretch | Hypofluorite | 900 - 800 |

Experimental Protocol (Matrix Isolation):

-

Matrix Gas Preparation: A mixture of this compound vapor and a large excess of an inert gas (typically argon) is prepared in a vacuum line. The ratio of argon to this compound is generally high (e.g., 1000:1) to ensure proper isolation.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (around 10-15 K) by a closed-cycle helium cryostat.

-

Spectral Acquisition: An FTIR spectrometer is used to record the infrared spectrum of the matrix-isolated sample. The low temperature and inert environment minimize intermolecular interactions and rotational fine structure, resulting in sharp vibrational bands.

-

Data Analysis: The observed absorption bands are assigned to the specific vibrational modes of the this compound molecule.

Conclusion

The spectroscopic characterization of this compound through ¹⁹F NMR, mass spectrometry, and matrix isolation infrared spectroscopy provides a comprehensive understanding of its molecular structure. The data and protocols presented in this guide offer a foundational framework for researchers working with this important fluorinating agent, ensuring its proper identification and facilitating its application in synthetic and medicinal chemistry. The inherent instability of this compound necessitates careful handling and low-temperature techniques for accurate and reproducible spectroscopic analysis.

References

Acetyl Hypofluorite in Medicinal Chemistry: A Technical Guide to a Versatile Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved bioavailability, and modulated potency. Among the repertoire of fluorinating agents, acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a powerful and versatile tool for electrophilic fluorination. This technical guide provides an in-depth overview of the synthesis, properties, and applications of acetyl hypofluorite in medicinal chemistry. It details its utility in the preparation of fluorinated organic molecules and its significant role in the synthesis of fluorine-18 (B77423) labeled radiotracers for Positron Emission Tomography (PET). This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Role of Fluorine in Drug Design

Fluorine is the most electronegative element, and its incorporation into small molecules can profoundly influence their physicochemical and biological properties.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the metabolic stability of fluorinated drugs by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine substitution can alter a molecule's pKa, lipophilicity, and conformational preferences, all of which can impact its binding affinity to biological targets and its pharmacokinetic profile.[2][3]

This compound has proven to be a highly effective reagent for introducing fluorine into a wide range of organic substrates under mild conditions.[4][5][6][7][8][9][10][11][12] It is a reactive yet selective electrophilic fluorinating agent, offering advantages over harsher fluorinating reagents.[6][13] A particularly significant application of this compound is in the field of PET imaging, where its fluorine-18 labeled analogue ([¹⁸F]CH₃COOF) is used for the rapid and efficient synthesis of radiotracers.[2][4][5][7][9][14][15][16][17]

Synthesis and Properties of this compound

This compound is typically synthesized by the reaction of elemental fluorine with sodium acetate (B1210297).[15] For safety and ease of handling, diluted fluorine gas (e.g., 10-20% in nitrogen) is often employed.[4][5] The reagent is generally prepared in situ and used without isolation.[6][13]

Key Properties:

-

Physical State: Typically used as a solution in an appropriate solvent (e.g., acetic acid, Freon).

-

Reactivity: A powerful electrophilic fluorinating agent.[6][13]

-

Selectivity: Demonstrates high selectivity for electron-rich substrates.[4][5][6][13]

-

Handling: While reactive, the use of diluted fluorine for its synthesis mitigates some of the hazards associated with handling pure elemental fluorine.[4][5]

Applications in the Synthesis of Fluorinated Pharmaceuticals

This compound has been successfully employed in the fluorination of various classes of organic compounds relevant to medicinal chemistry.

Fluorination of Aromatic Compounds

The introduction of fluorine into aromatic rings is a common strategy in drug design. This compound reacts efficiently with activated aromatic rings, such as phenol (B47542) and aniline (B41778) derivatives (with appropriate protection of the hydroxyl and amino groups).[6][13] The reaction often proceeds via an addition-elimination mechanism, with a preference for ortho-fluorination.[6][13]

Fluorination of Aryl Boronic Acids

Aryl boronic acids and their pinacol (B44631) esters are valuable intermediates in organic synthesis. This compound provides a metal-free method for the conversion of these compounds to the corresponding aryl fluorides.[4][5][8][9][10][11][12] The reaction is typically fast and proceeds in good yields, particularly for substrates bearing electron-donating groups.[4][5][8][9][10][11][12] The proposed mechanism involves the complexation of the acetate moiety of this compound with the boron atom, facilitating the ipso-substitution of the boronic acid group with fluorine.[4][5]

Table 1: Fluorination of Aryl Boronic Acids and Pinacol Esters with this compound

| Substrate | Product | Yield (%) | Reaction Time (min) |

| 4-tert-butylphenylboronic acid | 4-tert-butylfluorobenzene | 85 | a few |

| 4-chlorophenylboronic acid | 4-chlorofluorobenzene | 75 | a few |

| 4-butylphenylboronic acid | 4-butylfluorobenzene | 85 | a few |

| 2,3-dichlorophenylboronic acid | 2,3-dichlorofluorobenzene | 45 | a few |

| 4-chlorophenylboronic acid pinacol ester | 4-chlorofluorobenzene | 85 | 20-30 |

| 3-acetylphenylboronic acid | 3-fluoroacetophenone | 60 | a few |

| 3-cyanophenylboronic acid | 3-fluorobenzonitrile | 75 | a few |

Data sourced from J. Org. Chem. 2013, 78, 11794-11797.[11]

Synthesis of α-Fluorocarboxylic Acids

α-Fluorocarboxylic acids are important building blocks in medicinal chemistry. Direct fluorination of carboxylic acids can be challenging. An effective strategy involves the conversion of the corresponding esters or acids into ketene (B1206846) acetals, which then react with this compound to yield the α-fluoro derivatives in good yields.[6][7] This method is particularly advantageous for α- and β-branched carboxylic acid derivatives that are not amenable to direct nucleophilic fluorination.[6][7] A notable example is the synthesis of α-fluoroibuprofen.[7]

Application in PET Radiotracer Synthesis

The short-lived positron-emitting isotope fluorine-18 (¹⁸F, t½ ≈ 109.8 min) is the most widely used radionuclide in PET imaging.[2] [¹⁸F]this compound serves as a key reagent for the electrophilic introduction of ¹⁸F into biomolecules.

Synthesis of [¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG)

[¹⁸F]FDG is the most commonly used PET radiotracer for imaging glucose metabolism, with widespread applications in oncology, neurology, and cardiology. The synthesis of [¹⁸F]FDG can be achieved by reacting [¹⁸F]this compound with tri-O-acetyl-D-glucal, followed by hydrolysis.[4][14] This method has been shown to produce [¹⁸F]FDG with high radiochemical purity and good radiochemical yield.[4][14]

Table 2: Synthesis of [¹⁸F]FDG using [¹⁸F]this compound

| Parameter | Value |

| Radiochemical Yield | ~24-40% |

| Radiochemical Purity | >95% |

| Synthesis Time | ~15-60 min |

| Specific Activity | ~25.38 GBq/μmol (685 mCi/mmol) |

Data compiled from Int J Appl Radiat Isot. 1983, 34(6), 893-6 and J Nucl Med. 1984, 25(3), 333-7.[4][14]

Synthesis of L-[¹⁸F]6-fluorodopa

L-[¹⁸F]6-fluorodopa is a PET radiotracer used to assess the integrity of the presynaptic dopaminergic system in the brain, particularly in the diagnosis of Parkinson's disease. The synthesis involves the reaction of gaseous [¹⁸F]this compound with a protected L-dopa derivative, followed by hydrolysis to yield the final product.[9][16]

Table 3: Synthesis of L-[¹⁸F]6-fluorodopa using [¹⁸F]this compound

| Parameter | Value |

| Radiochemical Yield (EOB) | ~8-21% |

| Radiochemical Purity | >95% |

| Synthesis Time | ~40-100 min |

| Specific Activity | ~763 mCi/mmol |

Data compiled from J Nucl Med. 1986, 27(9), 1462-6 and J Nucl Med. 1986, 27(12), 1896-901.[9][16]

Experimental Protocols

General Procedure for the Preparation of this compound Solution

Caution: Elemental fluorine is highly reactive and corrosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

A mixture of sodium acetate in glacial acetic acid and an appropriate solvent (e.g., CFCl₃) is prepared in a reaction vessel suitable for gas-phase reactions.

-

A stream of diluted fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the cooled solution.

-

The reaction is monitored for the disappearance of the fluorine gas (e.g., using a potassium iodide solution trap).

-

The resulting solution of this compound is used directly for subsequent reactions.

General Procedure for the Fluorination of an Aryl Boronic Acid

-

The aryl boronic acid is dissolved in a suitable solvent (e.g., CHCl₃ or CCl₄).

-

The solution is cooled to 0 °C.

-

The freshly prepared solution of this compound is added dropwise to the stirred solution of the aryl boronic acid.

-

The reaction is allowed to proceed for a few minutes to half an hour.

-

The reaction mixture is then quenched (e.g., with a solution of sodium thiosulfate (B1220275) or sodium bisulfite).

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product is purified by standard methods (e.g., column chromatography or distillation) to afford the corresponding aryl fluoride.

General Procedure for the Synthesis of [¹⁸F]FDG

Note: This procedure must be carried out in a shielded hot cell with remote handling equipment.

-

[¹⁸F]Fluorine gas is produced via a nuclear reaction (e.g., ²⁰Ne(d,α)¹⁸F).

-

The [¹⁸F]F₂ is passed through a solution of sodium acetate in glacial acetic acid to produce [¹⁸F]this compound in situ.[4]

-

The gaseous [¹⁸F]this compound is then bubbled through a solution of tri-acetyl-D-glucal in a suitable solvent (e.g., methylene (B1212753) chloride or water).[4][14]

-

The reaction mixture is then subjected to acid hydrolysis (e.g., with HCl) to remove the acetyl protecting groups.[4][14]

-

The crude product is purified using a series of columns (e.g., charcoal, ion-retardation resin, and alumina) to yield a sterile, injectable solution of [¹⁸F]FDG.[14]

Visualizing Reaction Pathways and Workflows

Diagrams of Reaction Mechanisms and Workflows

Caption: Synthesis of this compound and its reaction with an aryl boronic acid.

Caption: Experimental workflow for the synthesis of [¹⁸F]FDG.

Caption: Experimental workflow for the synthesis of L-[¹⁸F]6-fluorodopa.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, offering a mild and selective method for electrophilic fluorination. Its utility extends from the synthesis of fluorinated drug candidates to the efficient production of fluorine-18 labeled radiotracers for PET imaging. The fast reaction kinetics and good yields associated with this compound-mediated fluorinations make it an attractive tool for drug discovery and development programs. This guide provides a comprehensive overview of its applications, supported by quantitative data and detailed protocols, to aid researchers in harnessing the full potential of this powerful fluorinating agent.

References

- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. New high-yield synthesis of 18F-labelled 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]

- 6. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using this compound [organic-chemistry.org]

- 7. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Routine synthesis of L-[18F]6-fluorodopa with fluorine-18 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine. | Semantic Scholar [semanticscholar.org]

- 13. cris.tau.ac.il [cris.tau.ac.il]

- 14. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 18F-labeled this compound for radiotracer synthesis [inis.iaea.org]

- 16. High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

Acetyl Hypofluorite: A Technical Guide to "F+" in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a valuable reagent in organic synthesis, serving as a potent source of electrophilic fluorine ("F+"). Its utility lies in its ability to efficiently fluorinate a wide range of organic molecules under relatively mild conditions, making it a crucial tool in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the synthesis, applications, and safe handling of acetyl hypofluorite, with a focus on its practical implementation in the laboratory.

Synthesis of this compound

This compound is typically prepared in situ by bubbling a diluted mixture of fluorine gas in an inert gas (such as nitrogen) through a suspension of an acetate (B1210297) salt in a suitable solvent. The most common precursor is sodium acetate, although potassium acetate can also be used.[1] The reaction is generally carried out at low temperatures to ensure the stability of the product.

Experimental Protocol: In-Situ Preparation of this compound

Materials:

-

Sodium acetate (anhydrous)

-

Glacial acetic acid

-

Freon-11 (CFCl₃) or other suitable inert solvent

-

Diluted fluorine gas (e.g., 10% F₂ in N₂)

Procedure:

-

A suspension of sodium acetate in a mixture of glacial acetic acid and Freon-11 is prepared in a reaction vessel suitable for gas dispersion.

-

The suspension is cooled to the desired temperature (typically between -78°C and 0°C).

-

A stream of diluted fluorine gas is bubbled through the stirred suspension.

-

The completion of the reaction is often indicated by a color change or by monitoring the disappearance of the starting material using appropriate analytical techniques.

-

The resulting solution of this compound is then used directly for subsequent fluorination reactions without isolation.

Applications in Organic Synthesis

This compound is a versatile reagent for the electrophilic fluorination of various organic substrates. Its reactivity is attributed to the polarized O-F bond, which allows for the facile transfer of a fluorine cation to electron-rich centers.

Fluorination of Aryl Boronic Acids

A significant application of this compound is the fluorination of aryl boronic acids to synthesize aryl fluorides, which are important structural motifs in many bioactive molecules. The reaction proceeds with good to excellent yields, and the regioselectivity is influenced by the electronic nature of the substituents on the aromatic ring.

Electron-donating groups (EDGs) on the aryl boronic acid generally lead to high yields of the corresponding ipso-substituted aryl fluoride.[2][3] In contrast, the presence of electron-withdrawing groups (EWGs) can lead to a mixture of products, with competition between ipso- and ortho-fluorination.[2][3]

Table 1: Fluorination of Substituted Aryl Boronic Acids with this compound

| Aryl Boronic Acid Substituent | Product(s) | Yield (%) |

| 4-Methoxy | 4-Fluoroanisole | High |

| 4-Methyl | 4-Fluorotoluene | High |

| 4-Nitro (para) | Mixture of p- and m-fluoro derivatives | 45-85[2] |

| 3-Nitro (meta) | 3-Nitrophenylboronic acid (ipso-substitution favored) | Good[2] |

Fluorination of Enol Acetates and Silyl (B83357) Enol Ethers

This compound is also effective for the synthesis of α-fluorocarbonyl compounds through the fluorination of enol acetates and silyl enol ethers. This reaction provides a valuable route to α-fluoroketones and α-fluoroesters, which are important building blocks in medicinal chemistry.

Fluorination of β-Dicarbonyl Compounds

The reaction of this compound with β-dicarbonyl compounds can lead to the formation of mono- or di-fluorinated products, depending on the reaction conditions and the stoichiometry of the reagents.[4] This method offers a direct route to α-fluoro-β-dicarbonyl compounds, which are versatile intermediates in organic synthesis.

Fluorination of Heterocycles

Electron-rich heterocyclic compounds, such as indoles and pyrroles, can be fluorinated using this compound. The regioselectivity of the reaction is often dependent on the specific heterocyclic system and the reaction conditions.

Reaction Mechanisms

The reactions of this compound are generally believed to proceed through an electrophilic attack of the "F+" equivalent on the nucleophilic substrate.

Experimental Workflow: Fluorination of an Aryl Boronic Acid

Caption: General workflow for the fluorination of an aryl boronic acid.

Signaling Pathway: Proposed Mechanism for the Fluorination of an Aryl Boronic Acid

Caption: Proposed mechanism of aryl boronic acid fluorination.[2]

Safety and Handling

This compound is a reactive and potentially hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. As it is prepared from fluorine gas, all necessary safety precautions for handling highly toxic and corrosive gases must be strictly followed.

Personal Protective Equipment (PPE):

-

Safety goggles and a face shield are mandatory.

-

Acid-resistant gloves (e.g., neoprene or nitrile) should be worn.

-

A flame-retardant lab coat and closed-toe shoes are required.

Storage and Disposal:

-

This compound is typically generated and used in situ and is not isolated or stored.

-

Any unreacted reagent should be quenched carefully with a suitable reducing agent (e.g., sodium bisulfite solution) before disposal.

-

All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.[5][6]

Emergency Procedures:

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

In case of inhalation, move to fresh air immediately and seek medical attention.

-

Have an emergency shower and eyewash station readily accessible.

Conclusion

This compound is a powerful and versatile reagent for electrophilic fluorination in organic synthesis. Its ability to be generated in situ from readily available starting materials and its effectiveness in fluorinating a variety of substrates make it an invaluable tool for researchers in academia and industry. However, its reactive nature necessitates strict adherence to safety protocols to ensure safe handling and use. This guide provides a foundational understanding of the synthesis, applications, and safety considerations associated with this compound, enabling its effective and responsible use in the pursuit of novel fluorinated molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]

- 3. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. newpig.scene7.com [newpig.scene7.com]

In-Depth Technical Guide to the Structural Analysis of Acetyl Hypofluorite Adducts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the structural analysis of acetyl hypofluorite (B1221730) adducts, with a particular focus on their implications for protein modifications. Acetyl hypofluorite (CH₃COOF) is a potent electrophilic fluorinating agent utilized in organic synthesis and increasingly explored for its potential in modifying biomolecules.[1] Understanding the structure of these adducts is crucial for applications in drug development, chemical biology, and toxicology. This document details the experimental protocols for generating and analyzing these adducts, presents quantitative data, and visualizes key workflows and concepts.

Introduction to this compound and Adduct Formation

This compound is a highly reactive compound used for the electrophilic fluorination of a wide range of organic molecules.[1] In the context of biological systems, its reactivity extends to the nucleophilic side chains of amino acid residues within proteins, as well as to other biomolecules like nucleosides. The interaction of this compound with proteins can lead to the formation of various adducts, primarily through the addition of a fluorine atom or an acetyl group, or potentially a combination of both. The nature of these modifications can significantly alter the structure, function, and antigenicity of the modified proteins. Therefore, detailed structural characterization of these adducts is paramount. Aromatic amino acids such as tyrosine and tryptophan are particularly susceptible to modification by electrophilic reagents.

Experimental Protocols

The structural elucidation of this compound adducts relies on a combination of techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are detailed methodologies for key experiments.

Protein Modification with this compound

Objective: To generate this compound adducts on a target protein for subsequent analysis.

Materials:

-

Target protein (e.g., Bovine Serum Albumin, Myoglobin)

-

This compound (prepared in situ or from a commercial source)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., excess methionine or other scavenger)

-

Size-exclusion chromatography columns for protein purification

Procedure:

-

Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Cool the protein solution to 0-4 °C in an ice bath.

-

Prepare a fresh solution of this compound in a suitable solvent (e.g., Freon-11).

-

Add a molar excess of the this compound solution to the protein solution dropwise while gently stirring. The molar ratio will need to be optimized depending on the desired degree of modification.

-

Allow the reaction to proceed for a short duration, typically 1-15 minutes, maintaining the low temperature.

-

Quench the reaction by adding an excess of a quenching solution to consume any unreacted this compound.

-

Purify the modified protein from the reaction mixture using size-exclusion chromatography to remove excess reagents and byproducts.

-

Characterize the extent of modification using UV-Vis spectroscopy or a protein assay, and confirm adduct formation by intact protein mass spectrometry.

Mass Spectrometry-Based Adduct Identification

Objective: To identify the specific sites of modification and characterize the chemical nature of the adducts using a bottom-up proteomics approach.

Materials:

-

Modified protein from section 2.1

-

Denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris, pH 8.5)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Alkylating agent (e.g., iodoacetamide, IAA)

-

Proteolytic enzyme (e.g., trypsin, chymotrypsin)

-

LC-MS/MS system (e.g., Q-Exactive, Orbitrap)

Procedure:

-

Denature the purified modified protein in the denaturing buffer.

-

Reduce the disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

-

Dilute the protein solution with an appropriate buffer (e.g., 100 mM Tris, pH 8.5) to reduce the urea concentration to less than 1 M.

-